REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:10](=[O:16])[C:11]([O:13]CC)=[O:12])[CH:7]=[CH:8][CH:9]=1>C1COCC1.CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:10](=[O:16])[C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)OCC)=O
|
Name
|
THF MeOH
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
an aqueous 3 mol/L HCl solution was added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |